molecular formula C13H18FN B13081932 N-[1-(2-fluorophenyl)ethyl]cyclopentanamine

N-[1-(2-fluorophenyl)ethyl]cyclopentanamine

Cat. No.: B13081932
M. Wt: 207.29 g/mol
InChI Key: MPXKFAFESOJUHK-UHFFFAOYSA-N
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Description

N-[1-(2-Fluorophenyl)ethyl]cyclopentanamine is a cycloalkylamine derivative featuring a cyclopentane ring substituted with an amine group and a 1-(2-fluorophenyl)ethyl moiety.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

N-[1-(2-fluorophenyl)ethyl]cyclopentanamine

InChI

InChI=1S/C13H18FN/c1-10(15-11-6-2-3-7-11)12-8-4-5-9-13(12)14/h4-5,8-11,15H,2-3,6-7H2,1H3

InChI Key

MPXKFAFESOJUHK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1F)NC2CCCC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach for N-[1-(2-fluorophenyl)ethyl]cyclopentanamine involves a nucleophilic substitution reaction between cyclopentanamine and a suitable 2-(2-fluorophenyl)ethyl electrophile, typically a halide such as 2-(2-fluorophenyl)ethyl bromide or chloride. This substitution introduces the 2-fluorophenylethyl moiety onto the nitrogen atom of cyclopentanamine.

Detailed Reaction Conditions

Parameter Typical Conditions Notes
Reactants Cyclopentanamine and 2-(2-fluorophenyl)ethyl bromide The amine acts as a nucleophile; the bromide is the electrophile.
Base Potassium carbonate (K2CO3) Used to neutralize the generated HBr and promote nucleophilicity of the amine.
Solvent Dimethylformamide (DMF) Aprotic solvent facilitating nucleophilic substitution and solubilizing reactants.
Temperature 60–100 °C Heating accelerates the substitution reaction.
Reaction Time 6–24 hours Time depends on scale and desired conversion.
Purification Recrystallization or column chromatography Removes unreacted starting materials and side products.

Mechanistic Insights

  • The nucleophilic amine nitrogen attacks the electrophilic carbon adjacent to the bromide on the 2-(2-fluorophenyl)ethyl bromide, displacing bromide ion.
  • The presence of potassium carbonate helps maintain a basic environment, preventing protonation of the amine and favoring nucleophilic attack.
  • DMF, as a polar aprotic solvent, stabilizes charged intermediates and enhances reaction rate.

Industrial and Advanced Synthetic Techniques

  • Continuous Flow Reactors:
    Employed to improve reaction control, heat transfer, and scalability. Continuous flow allows precise temperature and residence time control, leading to higher yields and reproducibility.

  • Automated Synthesis Platforms:
    Used for consistent batch quality and to facilitate scale-up from laboratory to pilot plant.

Comparative Data on Preparation Parameters

Aspect Laboratory Scale Industrial Scale
Reaction Vessel Round-bottom flask Continuous flow reactor or large stirred tank
Temperature Control Oil bath or heating mantle Automated temperature control systems
Reaction Monitoring TLC, HPLC In-line spectroscopy (IR, UV-Vis)
Purification Method Column chromatography, recrystallization Crystallization, distillation, or preparative HPLC
Yield 60–85% Typically optimized >85%

Analytical and Purity Considerations

  • Purity Validation:
    High-performance liquid chromatography (HPLC) with C18 columns and UV detection at ~254 nm is standard for assessing purity. Target purity is >95%.

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution pattern and integrity.
    • Mass spectrometry (MS) verifies molecular weight (expected molecular ion at m/z 207.29).
    • Infrared (IR) spectroscopy confirms functional groups (amine N-H stretch, aromatic C-F stretch).

Summary Table of Preparation Method

Step Description Conditions/Notes
1. Reactant Preparation Obtain cyclopentanamine and 2-(2-fluorophenyl)ethyl bromide Commercially available or synthesized separately
2. Reaction Setup Mix reactants with K2CO3 in DMF Molar ratio amine:alkyl halide ~1:1.1
3. Reaction Execution Heat mixture at 60–100 °C for 6–24 hours Stir under inert atmosphere if necessary
4. Work-Up Cool, dilute with water, extract with organic solvent Remove inorganic salts
5. Purification Recrystallize or chromatograph Use ethanol or ethyl acetate for recrystallization
6. Characterization NMR, MS, HPLC, IR Confirm structure and purity

Research Findings and Notes

  • The fluorine substituent significantly influences the electronic environment of the amine, affecting reactivity and biological interactions.
  • Reaction optimization studies indicate that potassium carbonate is preferable over stronger bases to minimize side reactions such as elimination.
  • Use of DMF is favored for its polarity and ability to dissolve both organic and inorganic components, but alternatives like acetonitrile or DMSO have been tested with varying success.
  • Continuous flow methods demonstrate improved reaction efficiency , reduced reaction times, and enhanced safety profiles due to better heat dissipation.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorophenyl)ethyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-[1-(2-fluorophenyl)ethyl]cyclopentanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorophenyl)ethyl]cyclopentanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

(a) N-(1-Phenylethyl)cyclopentanamine
  • Key Differences : Absence of fluorine reduces electron-withdrawing effects and lipophilicity compared to the 2-fluorophenyl analog.
(b) N-[2-(2-Methoxyphenyl)ethyl]cyclopentanamine
  • Structure : Methoxy group replaces fluorine at the phenyl ring’s ortho position.
  • Key Differences : Methoxy’s electron-donating nature increases steric bulk and polarity.
  • Implications : Enhanced hydrogen-bonding capacity could alter receptor binding kinetics compared to the fluoro analog .
(c) (1R,2R)-2-Fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine
  • Structure : Features a 4-fluorophenyl group and an additional fluorine on the cyclopentane ring.
  • Key Differences : Fluorine at the 4-position on phenyl alters electronic distribution; cyclopentane fluorine introduces stereochemical complexity.
  • Implications: Increased molecular weight (vs.

Analogues with Modified Backbones

(a) N-(1-Phenylethyl)cyclohexanamine
  • Structure : Cyclohexane replaces cyclopentane.
  • Key Differences : Larger ring size increases steric hindrance and conformational flexibility.
  • Implications : Reduced binding affinity to rigid receptor sites compared to cyclopentane derivatives .
(b) 1-[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine
  • Structure : Pyrrolidine ring replaces cyclopentane.
  • Implications: Potential for divergent pharmacological targets (e.g., sigma receptors vs. opioid receptors) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Estimated) Key Substituent Effects
N-[1-(2-Fluorophenyl)ethyl]cyclopentanamine 219.3 ~2.8 Fluorine enhances lipophilicity
N-(1-Phenylethyl)cyclopentanamine 201.3 ~2.5 Reduced lipophilicity (no fluorine)
(1R,2R)-2-Fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine 253.3 ~3.1 Dual fluorine substitution increases logP
N-[2-(2-Methoxyphenyl)ethyl]cyclopentanamine 233.3 ~2.2 Methoxy reduces logP

Biological Activity

N-[1-(2-fluorophenyl)ethyl]cyclopentanamine is an organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by the presence of a cyclopentanamine moiety substituted with a 2-(2-fluorophenyl)ethyl group, which enhances its electronic properties and biological interactions.

  • Molecular Formula : C13H16FN
  • Molecular Weight : Approximately 219.27 g/mol
  • Structure : The compound features a cyclopentane ring with an amine group, which allows for various interactions with biological targets.

The biological activity of this compound is primarily linked to its interactions with specific receptors and enzymes within the body. The fluorine atom in its structure enhances binding affinity and selectivity towards these targets, which can modulate their activity significantly. This characteristic makes it a candidate for pharmacological applications, particularly in the treatment of neurological disorders.

Key Mechanisms:

  • Receptor Modulation : The compound interacts with neurotransmitter receptors, potentially influencing neurotransmission and related physiological processes.
  • Enzyme Interaction : It may inhibit or activate specific enzymes, impacting metabolic pathways.

Biological Activity Studies

Research on this compound has focused on its pharmacological potential. Below are summarized findings from various studies:

Study TypeFindings
Binding Affinity Studies Demonstrated enhanced binding to serotonin receptors compared to non-fluorinated analogs, suggesting increased efficacy in modulating serotonin-related pathways.
In Vivo Studies Animal models showed promising results in reducing symptoms associated with anxiety and depression, indicating potential therapeutic effects .
Cell Line Experiments Exhibited neuroprotective effects against oxidative stress in neuronal cell lines, supporting its use in neurodegenerative disease research .

Case Studies

  • Neuroprotective Effects :
    A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability through modulation of antioxidant pathways.
  • Anxiety and Depression Models :
    In a rodent model of anxiety, administration of this compound led to reduced anxiety-like behaviors, as measured by elevated plus maze tests. This suggests its potential as an anxiolytic agent.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds, which can provide insights into its unique properties:

Compound NameKey Differences
N-[1-(3-fluorophenyl)ethyl]cyclopentanamineDifferent fluorine position may affect receptor interaction.
N-[1-(4-chlorophenyl)ethyl]cyclopentanamineChlorine substituent alters electronic properties compared to fluorine.
N-[1-(2-bromophenyl)ethyl]cyclopentanamineBromine may enhance lipophilicity but differs in binding affinity.

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